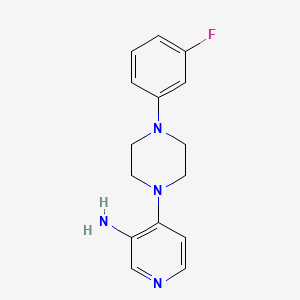

Piperazine, 1-(3-amino-4-pyridyl)-4-(m-fluorophenyl)-

Description

The compound Piperazine, 1-(3-amino-4-pyridyl)-4-(m-fluorophenyl)- features a piperazine core substituted at the 1-position with a 3-amino-4-pyridyl group and at the 4-position with a meta-fluorophenyl moiety.

Properties

CAS No. |

78069-83-7 |

|---|---|

Molecular Formula |

C15H17FN4 |

Molecular Weight |

272.32 g/mol |

IUPAC Name |

4-[4-(3-fluorophenyl)piperazin-1-yl]pyridin-3-amine |

InChI |

InChI=1S/C15H17FN4/c16-12-2-1-3-13(10-12)19-6-8-20(9-7-19)15-4-5-18-11-14(15)17/h1-5,10-11H,6-9,17H2 |

InChI Key |

RNATUMSZJUQAAY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)F)C3=C(C=NC=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituted aromatic compounds. For 1-(3-amino-4-pyridyl)-4-(m-fluorophenyl)-piperazine, a common synthetic route might involve:

Nucleophilic substitution: Reacting piperazine with 3-amino-4-pyridine and m-fluorobenzene under specific conditions.

Catalysis: Using catalysts such as palladium or copper to facilitate the reaction.

Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Industrial Production Methods

Industrial production of such compounds often involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions might involve agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium, copper.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, it might be used to study the interactions of piperazine derivatives with biological targets.

Medicine

Medicinally, piperazine derivatives are often explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Industry

Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of piperazine derivatives typically involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways can vary but often include modulation of neurotransmitter systems or inhibition of specific enzymes.

Comparison with Similar Compounds

Data Tables

Biological Activity

Piperazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Piperazine, 1-(3-amino-4-pyridyl)-4-(m-fluorophenyl)- (CAS No. 78069-83-7) is noted for its potential therapeutic applications, particularly in neuropharmacology and oncology. This article delves into the compound's biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of Piperazine, 1-(3-amino-4-pyridyl)-4-(m-fluorophenyl)- is with a molecular weight of 272.32 g/mol. Its structure features a piperazine ring substituted with a 3-amino-4-pyridyl group and a meta-fluorophenyl group, which contributes to its pharmacological properties.

Biological Activity Overview

-

Neuropharmacological Effects

- Piperazine derivatives are known to exhibit activity against various neurotransmitter systems. The compound has been evaluated for its inhibitory effects on monoamine oxidase (MAO), an enzyme critical in the metabolism of neurotransmitters such as serotonin and dopamine.

- Antioxidant Activity

- Anticancer Properties

Table 1: Summary of Biological Activities

| Activity Type | Assay Method | IC50 Value (µM) | Reference |

|---|---|---|---|

| MAO-B Inhibition | Enzyme Assay | 0.013 | |

| Antioxidant Activity | DPPH Scavenging | Not specified | |

| Cytotoxicity | L929 Cell Line | 27.05 | |

| AChE Inhibition | Enzyme Kinetics | 0.103 |

Detailed Findings

- Monoamine Oxidase Inhibition : The compound has shown promising results as a selective inhibitor of MAO-B with an IC50 value of 0.013 µM, indicating high potency against this target . This suggests potential applications in treating neurological disorders such as Parkinson's disease.

- Antioxidant Activity : In the DPPH assay, compounds similar to Piperazine, 1-(3-amino-4-pyridyl)-4-(m-fluorophenyl)- demonstrated effective scavenging of free radicals, which is crucial for preventing oxidative stress-related diseases .

- Cytotoxic Effects : The cytotoxicity profile was evaluated using L929 fibroblast cells, where the compound exhibited significant cytotoxicity at higher concentrations (IC50 = 27.05 µM). This suggests that while it may be effective against certain cancer cell lines, careful dosing is required to minimize toxicity to healthy cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.